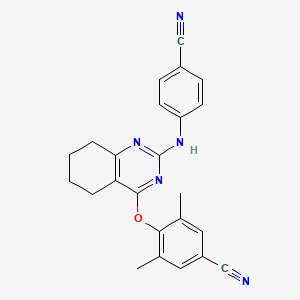

HIV-1 inhibitor-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21N5O |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

4-[[2-(4-cyanoanilino)-5,6,7,8-tetrahydroquinazolin-4-yl]oxy]-3,5-dimethylbenzonitrile |

InChI |

InChI=1S/C24H21N5O/c1-15-11-18(14-26)12-16(2)22(15)30-23-20-5-3-4-6-21(20)28-24(29-23)27-19-9-7-17(13-25)8-10-19/h7-12H,3-6H2,1-2H3,(H,27,28,29) |

InChI Key |

HBZCSFIXNDKLEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2CCCC3)NC4=CC=C(C=C4)C#N)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of HIV-1 Inhibitor-9: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of HIV-1 inhibitor-9, a potent, nonpeptide inhibitor of the HIV-1 protease. Developed through a sophisticated process of structure-based drug design, this compound demonstrates significant promise in the field of antiretroviral therapy. This document, intended for researchers, scientists, and drug development professionals, consolidates key data, experimental methodologies, and mechanistic insights into a comprehensive resource.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

This compound functions as a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. By blocking this enzymatic activity, this compound prevents the formation of infectious virions, thus halting the spread of the virus.

A key feature of this compound's interaction with the protease is its unique "inverted binding mode" when compared to its precursors.[1] This was revealed through X-ray crystallography of the inhibitor-enzyme complex. This structural insight was instrumental in the iterative design process, allowing for modifications in the P1 and P1' pockets of the protease, which led to a remarkable 100-fold increase in inhibitory activity.[1] The design of this bis tertiary amide inhibitor was guided by the structure of a precursor compound (compound 3) bound to the HIV protease.[1]

Quantitative Analysis of Inhibitory and Antiviral Activity

The potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type |

| Ki (inhibition constant) | Data not available in search results | HIV-1 Protease Enzyme Assay |

| IC50 (half maximal inhibitory concentration) | Data not available in search results | HIV-1 Protease Enzyme Assay |

| EC50 (half maximal effective concentration) | Potent at low nanomolar levels[] | Cell-Based Antiviral Assay |

| Potency vs. Precursor (compound 3) | ~17 times more potent[1][] | Comparative Analysis |

Further detailed quantitative data from the primary research article is required for a complete profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols used in the characterization of this compound, based on standard practices in the field.

HIV-1 Protease Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of recombinant HIV-1 protease.

Principle: A fluorogenic substrate, which mimics a natural cleavage site of the HIV protease, is incubated with the enzyme in the presence and absence of the inhibitor. Cleavage of the substrate by the protease results in the release of a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is a measure of its inhibitory activity.

Protocol:

-

Reagents and Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay Buffer (e.g., MES or similar, at optimal pH)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates (black, for fluorescence assays)

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In the wells of the microtiter plate, add the assay buffer, the inhibitor dilutions, and the recombinant HIV-1 protease. Include control wells with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

-

Cell-Based Antiviral Activity Assay

This assay determines the effectiveness of the inhibitor in preventing viral replication in a cellular context. The MT-4 cell line, a human T-cell line highly susceptible to HIV-1 infection, is commonly used for this purpose.

Principle: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The viability of the cells is then assessed after a few days. In the absence of an effective inhibitor, the virus will replicate and cause cell death (cytopathic effect). The ability of the inhibitor to protect the cells from this effect is a measure of its antiviral activity.

Protocol:

-

Reagents and Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., wild-type or resistant strains)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

-

This compound

-

Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay)

-

96-well cell culture plates

-

CO2 incubator

-

-

Procedure:

-

Seed MT-4 cells into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.

-

Incubate the plate in a CO2 incubator at 37°C for a period of 4-5 days.

-

After the incubation period, assess cell viability using a suitable reagent (e.g., by adding MTT and measuring the formazan product spectrophotometrically).

-

Plot the cell viability against the inhibitor concentration and determine the EC50 value, which is the concentration of the inhibitor that protects 50% of the cells from the viral cytopathic effect.

-

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the direct inhibition of the viral protease. While the provided information does not detail specific interactions with host cell signaling pathways, the logical workflow of its development and action can be visualized.

Caption: Development and mechanism of action of this compound.

Conclusion

This compound represents a significant achievement in the rational design of nonpeptide HIV protease inhibitors. Its potent antiviral activity, demonstrated in both enzymatic and cell-based assays, underscores the efficacy of targeting this critical viral enzyme. The detailed understanding of its binding mode has not only explained its high potency but also paved the way for the development of next-generation inhibitors. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development in the ongoing fight against HIV/AIDS. The compound has been shown to have good oral availability in three animal models, indicating its potential for in vivo applications.[1]

References

discovery and synthesis of "HIV-1 inhibitor-9"

An in-depth guide to Doravirine, a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is provided as a representative example for the requested topic of "HIV-1 inhibitor-9," a non-standard designation for which no specific information is available. Doravirine was approved by the U.S. Food and Drug Administration (FDA) in 2018 and is used in the treatment of HIV-1 infection.[1][2]

Discovery and Rationale for Development

Doravirine was rationally designed to be a potent HIV-1 NNRTI with an improved resistance profile compared to earlier drugs in its class.[3] A key goal was to develop an inhibitor that would remain effective against common NNRTI resistance mutations, such as K103N, Y181C, and G190A.[2][3] The discovery process involved optimizing a novel series of pyridinone-based NNRTIs to enhance their potency and pharmacokinetic properties.[4][5] This led to the identification of Doravirine (formerly MK-1439), which demonstrated efficacy against both wild-type HIV-1 and prevalent resistant strains.[6]

Mechanism of Action

Doravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[7][8] HIV, a retrovirus, uses RT to transcribe its single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[9]

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for the active site of the enzyme, Doravirine binds to a distinct, allosteric site on the RT enzyme known as the NNRTI binding pocket.[9] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA to DNA.[9] Doravirine does not inhibit human cellular DNA polymerases α, β, or mitochondrial DNA polymerase γ.[7][8]

Quantitative Data

Doravirine's efficacy is demonstrated by its potent antiviral activity against both wild-type and mutant HIV-1 strains, as well as its favorable pharmacokinetic profile in humans.

Table 1: In Vitro Antiviral Activity

| HIV-1 Strain | IC50 (nM) | EC50 (nM) | EC95 (nM) |

| Wild-Type | 12 | 0.6 - 10 | 20 |

| K103N mutant | 21 | - | 43 |

| Y181C mutant | 31 | - | 27 |

| K103N/Y181C mutant | 33 | - | 55 |

| HIV-2 | - | 1250 | - |

| Data compiled from multiple sources. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are measures of drug potency in vitro.[10][11][12][13] |

Table 2: Human Pharmacokinetics (100 mg once daily)

| Parameter | Value |

| Absolute Bioavailability | ~64% |

| Tmax (Time to peak concentration) | 2 hours |

| Elimination Half-life | ~15 hours |

| Steady-State AUC0-24h | 37.8 µM·h |

| Steady-State Cmax | 2,260 nM |

| Steady-State C24h (Trough) | 930 nM |

| Data from clinical studies in healthy and HIV-1 infected adults.[8][11][14] |

Synthesis and Experimental Protocols

The synthesis of Doravirine has been optimized for large-scale production.[15][16] A robust, multi-kilogram scale synthesis has been described, which is crucial for clinical supply.[10][15]

Protocol 1: Key Synthetic Step - N-Alkylation

This protocol describes a key step in a reported synthesis route: the N-alkylation of the pyridone core with the triazole side-chain.

Objective: To couple 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile with 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Materials:

-

3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile (1.0 eq)

-

3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one solution in N-Methyl-2-pyrrolidone (NMP) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

2-methyl-2-butanol

-

NMP (solvent)

Procedure:

-

Charge a suitable reaction vessel with a solution of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in NMP.

-

Add 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, additional NMP, and 2-methyl-2-butanol to the vessel.

-

Slowly add N,N-diisopropylethylamine to the resulting suspension over a period of 4 hours at ambient temperature.

-

Age the reaction mixture for approximately 18 hours at ambient temperature, monitoring for completion by HPLC.

-

Upon completion, proceed with aqueous workup and isolation procedures to obtain the final product, Doravirine.

This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.[5]

Resistance Profile

Doravirine exhibits a distinct resistance profile compared to other NNRTIs like efavirenz (EFV) and rilpivirine (RPV).[3][17] While it retains activity against common NNRTI mutations like K103N and Y181C, specific mutations can reduce its susceptibility.[2][17]

The most common resistance-associated mutations (RAMs) that emerge in response to Doravirine therapy are V106A/I/M and F227C.[18][19] The development of resistance during clinical trials has been reported as uncommon.[18] Importantly, the RAMs associated with Doravirine show limited cross-resistance to other NNRTIs, making it a valuable option in various treatment scenarios.[3][17]

References

- 1. An In-depth Analysis of Doravirine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Doravirine? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PK Data and Dose Selection for Experimental NNRTI, Doravirine [natap.org]

- 13. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Pharmacodynamics, Pharmacokinetics, and Drug Interaction Profile of Doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. habcentral.habcommunity.com [habcentral.habcommunity.com]

- 19. journals.asm.org [journals.asm.org]

Unveiling the Target: A Technical Guide to the Identification and Validation of HIV-1 Inhibitor-9 (Darunavir)

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and validation for HIV-1 Inhibitor-9, a potent antiretroviral agent commonly known as Darunavir. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data and methodologies from seminal studies, offering a comprehensive resource for understanding the mechanism of action of this critical therapeutic.

Executive Summary

Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy against both wild-type and multi-drug resistant strains of the virus. Its primary molecular target is the HIV-1 protease, an enzyme essential for the viral life cycle. This guide will detail the experimental journey from initial target identification to robust validation, presenting the quantitative data that underpins its therapeutic use, the detailed protocols of key experiments, and visual representations of the underlying biological processes and experimental workflows.

Target Identification: Pinpointing HIV-1 Protease

The discovery of HIV as the causative agent of AIDS spurred research into its molecular machinery, identifying several key enzymes as potential drug targets, including reverse transcriptase, integrase, and protease.[1] HIV-1 protease is a viral enzyme responsible for cleaving newly synthesized polyproteins into their functional protein components, a crucial step in the maturation of infectious virions.[2][3] Inhibition of this enzyme halts the viral replication cycle, making it a prime target for antiretroviral therapy.[1][4]

Early efforts in structure-assisted drug design led to the development of a class of drugs known as protease inhibitors (PIs).[5] These molecules are designed to mimic the transition state of the natural substrate of the HIV-1 protease, binding to the enzyme's active site with high affinity and blocking its catalytic activity.[1][2] Darunavir was developed as a potent, non-peptidyl inhibitor of the mature protease dimer.[1]

Mechanism of Action

HIV-1 protease is an aspartic protease that functions as a homodimer.[6] The active site is located at the dimer interface and is characterized by two catalytic aspartic acid residues (Asp25 and Asp25').[1] Darunavir binds to this active site, with its central hydroxyl group forming a key interaction that mimics the transition state of the hydrolysis reaction.[1] A distinguishing feature of Darunavir is its ability to form extensive hydrogen bonds with the backbone atoms of the protease active site. This robust interaction is thought to contribute to its high genetic barrier to resistance, as mutations in the viral protease are less likely to disrupt these fundamental backbone interactions.[6]

Furthermore, Darunavir exhibits a dual mechanism of action by not only inhibiting the catalytic activity of the mature protease but also by potently inhibiting the dimerization of protease monomers.[1][6] Since dimerization is a prerequisite for protease activity, this dual inhibition provides an additional and novel approach to suppressing viral replication.[1][6]

Target Validation: Confirming the Role of HIV-1 Protease

The validation of HIV-1 protease as the target of Darunavir involved a multi-pronged approach, combining biochemical assays, antiviral activity assays in cell culture, and the generation and analysis of drug-resistant viral strains.

In Vitro Enzyme Inhibition

Biochemical assays are fundamental to confirming the direct interaction between an inhibitor and its target enzyme. For Darunavir, these assays typically involve measuring the inhibition of recombinant HIV-1 protease activity against a synthetic peptide substrate. The potency of the inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).

Cell-Based Antiviral Activity

To demonstrate that the enzymatic inhibition translates into antiviral efficacy, the activity of Darunavir is assessed in cell-based assays. These experiments involve infecting susceptible cell lines (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the inhibitor. The antiviral activity is typically measured by quantifying the reduction in viral replication, often through the measurement of viral p24 antigen. The effective concentration that inhibits 50% of viral replication (EC50) is a key parameter derived from these studies.

Resistance Studies

A crucial step in target validation is the analysis of drug resistance. This is achieved by passaging HIV-1 in the presence of sub-optimal concentrations of the inhibitor to select for resistant viral variants. Sequencing the protease gene of these resistant strains reveals mutations that confer reduced susceptibility to the drug. The identification of mutations within the protease gene provides strong evidence that the protease is the direct target of the inhibitor. For Darunavir, resistance mutations have been identified, although it generally maintains activity against many strains that are resistant to other protease inhibitors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for Darunavir from various studies.

| Parameter | Value | Assay Type | Reference |

| Ki (Wild-Type HIV-1 Protease) | 0.12 nM (Saquinavir for comparison) | Enzymatic Assay | [1] |

| EC50 (Wild-Type HIV-1) | 1-2 nM | Cell-based Antiviral Assay | [2] |

Note: Specific Ki values for Darunavir were not found in the initial search results, but the EC50 value demonstrates its high potency. Saquinavir's Ki is provided for context on the potency of first-generation protease inhibitors.

Detailed Experimental Protocols

HIV-1 Protease Inhibition Assay (General Protocol)

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)

-

Darunavir (or other test inhibitor) dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Darunavir in the assay buffer.

-

Add a fixed concentration of recombinant HIV-1 protease to each well of the microplate.

-

Add the diluted Darunavir or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each Darunavir concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Cell-Based Antiviral Assay (General Protocol)

-

Reagents and Materials:

-

Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

-

Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

Darunavir dissolved in DMSO

-

96-well cell culture plate

-

p24 antigen ELISA kit

-

-

Procedure:

-

Seed the MT-4 cells into the wells of a 96-well plate.

-

Prepare serial dilutions of Darunavir in the cell culture medium.

-

Add the diluted Darunavir or DMSO (vehicle control) to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a humidified CO2 incubator.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral p24 antigen in the supernatant using a commercial ELISA kit.

-

Calculate the percentage of inhibition of viral replication for each Darunavir concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: HIV-1 replication cycle and the inhibitory action of Darunavir on HIV-1 Protease.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

"HIV-1 inhibitor-9" structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of HIV-1 Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for major classes of Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy. The guide details the core principles of SAR for inhibitors targeting HIV-1 Protease, Integrase, and Reverse Transcriptase, supported by quantitative data, experimental protocols, and visualizations of key biological and experimental processes.

The HIV-1 Replication Cycle and Key Drug Targets

The replication of HIV-1 is a multi-step process that offers several key targets for therapeutic intervention. The main enzymes that play a crucial role in the viral life cycle are Reverse Transcriptase, Integrase, and Protease. Understanding this cycle is fundamental to the rational design of effective inhibitors.

The lifecycle begins with the virus binding to a host CD4+ cell and releasing its genetic material (RNA) and enzymes into the cell. Reverse transcriptase converts the viral RNA into DNA, which is then transported into the cell's nucleus. Integrase facilitates the integration of this viral DNA into the host cell's genome. Finally, new viral proteins are synthesized and assembled into immature virions, which bud from the cell. The viral protease is then responsible for cleaving these long protein chains into their functional components, resulting in a mature, infectious virus.

HIV-1 Protease Inhibitors (PIs): SAR and Experimental Protocols

HIV-1 protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral drugs.[1] Structure-assisted drug design has been particularly successful in developing potent PIs.[1]

Core SAR Principles for Protease Inhibitors

The design of PIs often focuses on mimicking the natural peptide substrates of the protease. Key SAR insights include:

-

Hydroxyethylamine and Hydroxyethylene Scaffolds: Many potent PIs incorporate a non-cleavable hydroxyethylamine or hydroxyethylene core, which mimics the transition state of the peptide bond hydrolysis.[2][3]

-

P2/P2' Ligands: Modifications at the P2 and P2' positions significantly impact binding affinity and antiviral potency. For instance, incorporating N-phenyloxazolidinone-5-carboxamides as P2 ligands has led to the development of highly potent inhibitors.[3]

-

Backbone Interactions: Designing inhibitors that form hydrogen bonds with the backbone of the protease active site can help combat drug resistance.[4] This is because the backbone is more conserved than the side chains, which are more prone to mutations.

-

Symmetry: Given the dimeric and pseudo-symmetric nature of HIV-1 protease, both symmetric and pseudo-symmetric inhibitors have been successfully developed.[5]

Quantitative SAR Data for Representative PIs

The following table summarizes the inhibitory potency of several well-established PIs.

| Inhibitor | Target | IC50 / Ki | Antiviral Potency (EC50) | Reference |

| Darunavir | HIV-1 Protease | Ki: 1.6 - 4.5 pM | EC50: 1.2 - 8.5 nM | [2][4] |

| Lopinavir | HIV-1 Protease | Ki: 1.3 - 3.6 pM | EC50: 6.5 - 17.6 nM | [2] |

| Atazanavir | HIV-1 Protease | Ki: <0.1 nM | EC50: 2.6 - 5.2 nM | [3] |

| Indinavir | HIV-1 Protease | Ki: 0.33 - 0.98 nM | EC50: 25 - 100 nM | [6] |

Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions and cell types used.

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening HIV-1 protease inhibitors.[7]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).

-

Reconstitute the HIV-1 protease enzyme in a suitable dilution buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher).

-

Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., Pepstatin A).

-

-

Assay Procedure:

-

In a 96-well plate, add the test inhibitor dilutions, control inhibitor, and a solvent control to respective wells.

-

Add the HIV-1 protease solution to all wells except for the no-enzyme control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the HIV-1 protease substrate solution to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each well.

-

Plot the percentage of inhibition against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

HIV-1 Integrase Inhibitors (INSTIs): SAR and Experimental Protocols

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[8]

Core SAR Principles for Integrase Inhibitors

The development of INSTIs has been guided by understanding their mechanism of action, which involves chelating essential metal ions in the enzyme's active site.

-

Metal Chelating Motifs: A key feature of many INSTIs is a pharmacophore capable of binding to the two Mg2+ ions in the integrase active site. This interaction is crucial for inhibiting the strand transfer reaction.[9]

-

Structural Diversity: INSTIs belong to various structural classes, including diketo acids, pyrimidinones, and N-methylpyrimidones.[10][11]

-

Resistance Profile: Second-generation INSTIs have been designed to have a higher genetic barrier to resistance compared to first-generation drugs.[9]

Quantitative SAR Data for Representative INSTIs

| Inhibitor | Target | IC50 / Ki | Antiviral Potency (EC50) | Reference |

| Raltegravir | HIV-1 Integrase | IC50: 2-7 nM | EC50: 19 nM | [8] |

| Elvitegravir | HIV-1 Integrase | IC50: 7.2 nM | EC50: 0.7-1.7 nM | [8] |

| Dolutegravir | HIV-1 Integrase | IC50: 2.7 nM | EC50: 0.51 nM | [10] |

| S/GSK364735 | HIV-1 Integrase | IC50: 2.1 nM | EC50: 31 nM | [11] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of an inhibitor to block the integration of a model viral DNA into a target DNA.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

Synthesize and purify a donor DNA (vDNA) substrate, often labeled with biotin, and a target DNA (tDNA) substrate, often labeled with a different tag (e.g., digoxigenin).

-

Purify recombinant HIV-1 integrase enzyme.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, integrase enzyme, and test inhibitor dilutions.

-

Incubate to allow inhibitor binding.

-

Add the vDNA substrate and incubate to allow the formation of the enzyme-DNA complex (pre-integration complex).

-

Add the tDNA substrate to initiate the strand transfer reaction.

-

Stop the reaction after a defined time.

-

Detect the product of the strand transfer reaction (the integrated DNA) using an ELISA-based method that captures the biotin-labeled vDNA and detects the digoxigenin-labeled tDNA.

-

-

Data Analysis:

-

Quantify the amount of strand transfer product formed.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

HIV-1 Reverse Transcriptase Inhibitors (RTIs): SAR and Experimental Protocols

HIV-1 reverse transcriptase (RT) is the enzyme that converts the viral RNA genome into DNA. There are two main classes of RTIs: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Core SAR Principles for Reverse Transcriptase Inhibitors

-

NRTIs: These are analogs of natural deoxynucleosides that, once incorporated into the growing viral DNA chain, cause chain termination. Their activity is largely dependent on electronic factors.[12]

-

NNRTIs: These are a structurally diverse group of compounds that bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inhibits its function.[13] The activity of NNRTIs is often governed by hydrophobic and steric interactions within this pocket.[12] The flexibility of some NNRTIs, like etravirine and rilpivirine, allows them to adapt to mutations in the binding pocket, providing activity against resistant strains.[14]

Quantitative SAR Data for Representative NNRTIs

| Inhibitor | Target | IC50 / Ki | Antiviral Potency (EC50) | Reference |

| Nevirapine | HIV-1 RT | IC50: 200 nM | EC50: 10-40 nM | [13] |

| Delavirdine | HIV-1 RT | IC50: 100 nM | EC50: 30 nM | [13] |

| Efavirenz | HIV-1 RT | IC50: 2.5 nM | EC50: 1.7-3.8 nM | [13] |

| Etravirine | HIV-1 RT | IC50: 1.6 nM | EC50: 0.9-4 nM | [14] |

Experimental Protocol: Cell-Based Antiviral Assay

This protocol is a general method for determining the antiviral efficacy of any class of HIV-1 inhibitor in a cellular context.[15][16]

-

Cell Culture and Virus Preparation:

-

Culture a susceptible cell line (e.g., MT-4, CEM, or TZM-bl cells) in appropriate media.

-

Prepare a stock of HIV-1 (e.g., HIV-1IIIB or a pseudotyped virus) and determine its titer (e.g., TCID50).[17]

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the compound dilutions to the cells and incubate.

-

Infect the cells with a predetermined amount of HIV-1.

-

Include control wells with no virus (cell control), virus but no drug (virus control), and a known antiviral drug.

-

Incubate the plates for a period that allows for viral replication (e.g., 3-5 days).

-

-

Endpoint Measurement and Data Analysis:

-

Quantify the extent of viral replication. This can be done through various methods:

-

MTT assay: Measures cell viability, which is reduced by the cytopathic effect of the virus.

-

p24 antigen ELISA: Measures the amount of a viral protein (p24) in the cell supernatant.

-

Reporter gene assay: If using a cell line with a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR, measure the reporter activity.[15]

-

-

Calculate the percentage of protection or inhibition of viral replication for each compound concentration.

-

Determine the EC50 (the concentration that inhibits 50% of viral replication).

-

Simultaneously, determine the CC50 (the concentration that causes 50% cytotoxicity) in uninfected cells to calculate the selectivity index (SI = CC50/EC50).

-

Conclusion

The development of HIV-1 inhibitors is a testament to the power of structure-activity relationship studies in modern drug discovery. For each major class of inhibitors—protease, integrase, and reverse transcriptase inhibitors—a deep understanding of the enzyme's structure and mechanism has allowed for the rational design of highly potent and specific drugs. Key SAR principles, such as mimicking transition states for protease inhibitors, chelating essential metal ions for integrase inhibitors, and exploiting allosteric pockets for NNRTIs, have been instrumental in this success. The continuous evolution of the virus, leading to drug resistance, necessitates ongoing research efforts. Future SAR studies will likely focus on developing inhibitors with a high barrier to resistance, improved pharmacokinetic profiles, and the ability to target novel steps in the HIV-1 lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of a novel series of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Structure–Activity Relationship Studies of HIV-1 Integrase Oligonucleotide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural aspects of HIV-1 integrase inhibitors: SAR studies and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]

- 15. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 16. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hiv.lanl.gov [hiv.lanl.gov]

"HIV-1 inhibitor-9" binding site on HIV-1 protease

An In-depth Technical Guide to the Amprenavir Binding Site on HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interactions between the HIV-1 protease inhibitor Amprenavir and its target, the HIV-1 protease. The document details the key binding site residues, presents quantitative binding data, outlines the experimental protocols used to determine these parameters, and provides visualizations of the binding pathway and experimental workflows.

Introduction to HIV-1 Protease and Amprenavir

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][2] Inhibition of this enzyme results in the formation of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][2]

Amprenavir (VX-478) is a potent, FDA-approved HIV-1 protease inhibitor.[2][3] It is designed as a transition-state analog, mimicking the tetrahedral intermediate of the natural substrate of the protease.[1] Its chemical structure, which includes a sulfonamide group, was developed to enhance interactions with the protease active site and improve water solubility.[4]

The Amprenavir Binding Site on HIV-1 Protease

HIV-1 protease is a homodimeric enzyme, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site.[4] This active site is located at the dimer interface, beneath two flexible "flaps" (residues 45-55 and 45'-55') that move to allow substrate or inhibitor binding.[4]

Amprenavir binds within this active site cavity, establishing a network of interactions with key residues. The central hydroxyl group of Amprenavir forms crucial hydrogen bonds with the catalytic dyad, Asp25 and Asp25'.[5] Additional hydrogen bonds and van der Waals interactions occur with residues in the active site and the flap regions, including Gly27, Asp29, Asp30, Ile50, and Ile50'.[5][6] The interaction with the flap residues, particularly Ile50, is a significant contributor to the inhibitor's potency.[4] A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the tips of the flaps (Ile50 and Ile50'), further stabilizing the complex.[6]

Interestingly, some kinetic studies suggest the possibility of a second, allosteric binding site for Amprenavir on the surface of the protease dimer, near the flap region.[7][8] This secondary interaction may contribute to its overall inhibitory mechanism and potency.[7]

Quantitative Binding and Inhibition Data

The interaction between Amprenavir and HIV-1 protease has been extensively quantified. The following table summarizes key binding and inhibition parameters for wild-type (WT) protease.

| Parameter | Value | Method | Reference |

| Inhibition Constant (Ki) | 0.6 nM | Enzyme Inhibition Assay | [3][9] |

| 0.16 nM | Enzyme Inhibition Assay | [4] | |

| 50% Inhibitory Conc. (IC50) | 14.6 ± 12.5 ng/mL | In vitro cell-based assay | [9] |

| Dissociation Constant (Kd) | 3.9 x 10-10 M (390 pM) | Isothermal Titration Calorimetry | [10] |

| 2.0 x 10-10 M (200 pM) | Isothermal Titration Calorimetry | [11] | |

| Binding Enthalpy (ΔH) | -8.1 kcal/mol | Isothermal Titration Calorimetry | [11] |

| Binding Entropy (-TΔS) | -7.2 kcal/mol | Isothermal Titration Calorimetry | [11] |

| Gibbs Free Energy (ΔG) | -15.3 kcal/mol | Isothermal Titration Calorimetry | [11] |

Visualizations

Amprenavir Binding Pathway

The following diagram illustrates the key interactions between Amprenavir and the HIV-1 protease active site.

Caption: Key interactions of Amprenavir within the HIV-1 protease active site.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of an HIV-1 protease inhibitor.

Caption: A typical experimental workflow for characterizing HIV-1 protease inhibitors.

Detailed Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This method is used to determine the inhibitory potency (IC50 and Ki) of a compound.

-

Principle: The assay utilizes a fluorogenic peptide substrate that contains a sequence cleaved by HIV-1 protease. The substrate is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test inhibitor (Amprenavir) in DMSO.

-

In a 96-well microplate, add the assay buffer.

-

Add a small volume of the diluted inhibitor or DMSO (for enzyme control) to the wells.

-

Add a defined amount of HIV-1 protease solution to each well and incubate for a short period (e.g., 5 minutes at 37°C) to allow inhibitor binding.[4]

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence in kinetic mode for a set period (e.g., 1-3 hours) at 37°C.[13]

-

Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[4][8]

-

X-ray Crystallography of Protease-Inhibitor Complex

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise binding mode and atomic interactions.

-

Principle: A highly pure and concentrated solution of the protein-inhibitor complex is induced to form a well-ordered crystal. This crystal is then exposed to a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern that can be computationally processed to determine the electron density map and, subsequently, the atomic structure of the complex.

-

Procedure (Co-crystallization Method):

-

Complex Formation: Purified HIV-1 protease is incubated with a molar excess of Amprenavir (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.[14] The incubation time can range from 30 minutes to several hours.[14]

-

Crystallization: The protein-inhibitor complex solution is mixed with a crystallization reagent (containing precipitants like PEG, salts, and buffers) in a vapor-diffusion setup (hanging or sitting drop). The mixture is allowed to equilibrate, typically for several days to weeks, until crystals form.

-

Crystal Harvesting and Cryo-protection: Crystals are carefully removed from the drop and briefly soaked in a cryo-protectant solution (often the crystallization reagent supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice crystal formation during freezing.[14] The cryo-protectant should also contain the inhibitor to prevent it from dissociating.[14]

-

Data Collection: The cryo-cooled crystal is mounted in an X-ray beamline. The crystal is rotated while being exposed to X-rays, and the diffraction data are collected on a detector.

-

Structure Determination: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement (if a similar protease structure is known) and refined against the experimental data to build and validate the final atomic model of the protease-Amprenavir complex.[15][16]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (Kd, ΔH, ΔS, and stoichiometry) in a single experiment.

-

Principle: A solution of the inhibitor (ligand) is titrated in small, precise injections into a sample cell containing the protease (macromolecule). The heat change upon each injection is measured by a highly sensitive calorimeter. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule.

-

Procedure:

-

Sample Preparation: Prepare solutions of purified HIV-1 protease and Amprenavir in the same, precisely matched buffer (e.g., 10 mM sodium acetate, pH 5.0, 2% DMSO).[10] Degas both solutions thoroughly to prevent air bubbles.

-

Instrument Setup: Load the protease solution into the sample cell of the calorimeter and the Amprenavir solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).[11]

-

Titration: Perform a series of small, timed injections (e.g., 20-30 injections of 10 µL each) of the Amprenavir solution into the protease solution while stirring.[10][11]

-

Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change for each injection. These values are plotted against the molar ratio of inhibitor to protease. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[10] For very tight binders like Amprenavir, a displacement titration with a weaker-binding ligand may be necessary to accurately determine the affinity.[11]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor binding events in real-time, providing kinetic data on the association (kon) and dissociation (koff) rates of the interaction.

-

Principle: One of the binding partners (e.g., HIV-1 protease) is immobilized on the surface of a sensor chip. A solution containing the other partner (Amprenavir, the analyte) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass bound and is recorded in real-time as a sensorgram.

-

Procedure:

-

Sensor Chip Preparation: HIV-1 protease is immobilized onto a suitable sensor chip surface (e.g., via amine coupling).

-

Binding Analysis: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

Association Phase: A solution of Amprenavir at a known concentration is injected and flows over the surface for a set period. The SPR signal increases as Amprenavir binds to the immobilized protease.[17]

-

Dissociation Phase: The Amprenavir solution is replaced by the running buffer. The SPR signal decreases as the bound inhibitor dissociates from the protease.[17]

-

Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, returning the sensor surface to its initial state for the next cycle.

-

Data Analysis: The experiment is repeated with several different concentrations of the analyte. The resulting sensorgrams (association and dissociation curves) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[17]

-

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.co.jp [abcam.co.jp]

- 13. abcam.cn [abcam.cn]

- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Structural Biology of Darunavir (HIV-1 Inhibitor-9) Complexed with HIV-1 Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health challenge. The virus relies on several key enzymes for its replication, making them attractive targets for antiretroviral therapy. One such crucial enzyme is the HIV-1 protease, an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a step essential for the production of infectious virions.[1][2] Inhibition of this enzyme halts the viral life cycle, rendering the virus non-infectious.[1][2]

This technical guide provides an in-depth analysis of the structural biology of the complex formed between the HIV-1 protease and a potent inhibitor, Darunavir. In various scientific literature, specific compounds are often numerically labeled for brevity within the context of a publication. For the purpose of this guide, we will refer to Darunavir as "HIV-1 inhibitor-9," based on its designation in a relevant research article.[1] Darunavir is a second-generation protease inhibitor known for its high potency and a high genetic barrier to the development of drug resistance.[1]

This document will delve into the quantitative data of this interaction, the detailed experimental protocols used to elucidate its structure, and a visual representation of the underlying biological pathways and experimental workflows.

Data Presentation

The interaction between Darunavir and HIV-1 protease has been extensively studied, yielding a wealth of quantitative data that underscores the inhibitor's efficacy. This information is summarized in the tables below.

Table 1: Binding Affinity and Inhibitory Activity of Darunavir

| Parameter | Value | Reference |

| Ki (inhibition constant) | 0.12 nM | [1] |

| IC50 (half maximal inhibitory concentration) | ~3-10 nM | N/A |

| EC50 (half maximal effective concentration) | Varies by cell line | N/A |

Note: IC50 and EC50 values can vary depending on the specific experimental conditions and cell lines used.

Table 2: Crystallographic Data for Darunavir-HIV-1 Protease Complex

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Method | Organism |

| 1T3R | 1.30 | 0.146 | 0.174 | X-RAY DIFFRACTION | Human immunodeficiency virus 1 |

| 4DQB | 1.10 | 0.147 | 0.165 | X-RAY DIFFRACTION | Human immunodeficiency virus 1 |

| 5A2B | 0.98 | 0.140 | 0.158 | X-RAY DIFFRACTION | Human immunodeficiency virus 1 |

Note: This table presents a selection of available PDB entries for the Darunavir-HIV-1 protease complex, highlighting the high resolution of the structural data.

Experimental Protocols

The structural and functional understanding of the Darunavir-HIV-1 protease complex is the result of rigorous experimental procedures. The key methodologies are detailed below.

Protein Expression and Purification of HIV-1 Protease

Recombinant HIV-1 protease is typically expressed in Escherichia coli. A synthetic gene encoding the 99-amino acid protease is cloned into an expression vector, often with a fusion tag (e.g., His-tag) to facilitate purification.

Workflow:

-

Transformation: The expression vector containing the HIV-1 protease gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: The transformed bacteria are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a specific optical density.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After a period of induction, the cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a lysis buffer containing detergents and protease inhibitors (to prevent self-cleavage).

-

Purification: The soluble fraction containing the recombinant protease is purified using a series of chromatography steps. A common strategy involves:

-

Affinity Chromatography: Using the fusion tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Ion-Exchange Chromatography: To separate the protease based on its net charge.

-

Size-Exclusion Chromatography: As a final polishing step to obtain a highly pure and homogenous protein sample.

-

-

Purity and Concentration Assessment: The purity of the protease is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer.

X-ray Crystallography of the Darunavir-HIV-1 Protease Complex

X-ray crystallography is the primary method used to determine the three-dimensional structure of the inhibitor-enzyme complex at atomic resolution.

Workflow:

-

Complex Formation: Purified HIV-1 protease is incubated with an excess of Darunavir to ensure complete binding.

-

Crystallization: The complex is subjected to crystallization screening using various techniques, most commonly vapor diffusion (hanging drop or sitting drop). A solution of the complex is mixed with a precipitant solution, and the mixture is allowed to equilibrate, leading to the formation of protein crystals.

-

Data Collection: A single, well-diffracting crystal is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial phases of the structure are often determined by molecular replacement, using a previously solved structure of HIV-1 protease as a model.

-

An initial electron density map is generated, into which the atomic model of the protein and the inhibitor is built and refined.

-

The refinement process involves iteratively improving the fit of the atomic model to the experimental data, resulting in a final, high-resolution structure.

-

Enzyme Inhibition Assays

To quantify the inhibitory potency of Darunavir, enzymatic assays are performed. These assays measure the activity of HIV-1 protease in the presence and absence of the inhibitor.

Workflow:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a fluorogenic peptide substrate that mimics a natural cleavage site of the HIV-1 protease.

-

Inhibitor Dilution Series: A series of dilutions of Darunavir are prepared.

-

Enzyme Assay:

-

The purified HIV-1 protease is pre-incubated with the different concentrations of Darunavir.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorometer.

-

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the IC50 value. The Ki value can be determined through more complex experimental designs and data analysis, such as the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.

Caption: HIV-1 lifecycle highlighting the role of protease and its inhibition by Darunavir.

Caption: Experimental workflow for X-ray crystallography of the inhibitor-protease complex.

Caption: Workflow for determining the inhibitory potency of Darunavir.

Conclusion

The structural and functional characterization of the Darunavir-HIV-1 protease complex serves as a prime example of structure-based drug design. The high-resolution crystal structures have provided invaluable insights into the molecular interactions that underpin Darunavir's potent inhibitory activity and its ability to overcome drug resistance. The detailed experimental protocols outlined in this guide are fundamental to the ongoing research and development of novel antiretroviral agents. The continued application of these techniques will be crucial in the fight against HIV/AIDS, enabling the design of next-generation inhibitors with improved efficacy and resistance profiles.

References

In-Depth Technical Guide: Initial Pharmacokinetic Properties of HIV-1 Inhibitor-9

Executive Summary

This document provides a detailed overview of the initial, preclinical pharmacokinetic (PK) properties of the novel, non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-9 (CAS: 2708201-36-7). Analysis of available data indicates that this compound is a potent agent against wild-type and various NNRTI-resistant strains of HIV-1.[1] This guide is intended to serve as a core reference for research and development professionals, presenting a consolidation of its absorption, distribution, metabolism, and excretion (ADME) characteristics, the experimental protocols used for their determination, and logical workflows for its continued evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a drug candidate is essential for interpreting its pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 2708201-36-7 | [1] |

| Molecular Formula | C₂₄H₂₁N₅O | [1] |

| Molecular Weight | 395.46 g/mol | [1] |

In Vitro Pharmacokinetic Profile

Information regarding the in vitro pharmacokinetic properties of this compound is not publicly available in the searched scientific literature. The following sections describe the standard experimental protocols and data presentation formats that would be utilized for such an evaluation.

Metabolic Stability

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The assessment is typically performed using liver microsomes or hepatocytes from various species (e.g., human, rat, monkey) to predict in vivo clearance.

Table 3.1: In Vitro Metabolic Stability of this compound (Hypothetical Data)

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | Data N/A | Data N/A |

| Rat Liver Microsomes | Data N/A | Data N/A |

| Monkey Liver Microsomes | Data N/A | Data N/A |

-

Incubation: this compound (typically at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

-

Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Calculation: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½), and from this, the intrinsic clearance (CLint) is determined.

Cytochrome P450 (CYP) Inhibition

Assessing the potential for a new chemical entity to inhibit major CYP isoforms is crucial for predicting drug-drug interactions.

Table 3.2: CYP Inhibition Profile of this compound (Hypothetical Data)

| CYP Isoform | IC₅₀ (µM) |

|---|---|

| CYP1A2 | Data N/A |

| CYP2C9 | Data N/A |

| CYP2C19 | Data N/A |

| CYP2D6 | Data N/A |

| CYP3A4 | Data N/A |

-

System: Recombinant human CYP enzymes or human liver microsomes are used.

-

Incubation: this compound at various concentrations is co-incubated with a specific probe substrate for each CYP isoform.

-

Metabolite Formation: The reaction proceeds to allow for the formation of a metabolite from the probe substrate.

-

Analysis: The quantity of the specific metabolite is measured using LC-MS/MS.

-

IC₅₀ Determination: The concentration of this compound that causes a 50% reduction in metabolite formation (IC₅₀) is calculated by plotting the percent inhibition against the inhibitor concentration.

In Vivo Pharmacokinetic Profile

No in vivo pharmacokinetic studies for this compound have been identified in the public domain. The following represents a standard approach and data presentation for such an investigation.

Pharmacokinetic Parameters in Preclinical Species

Animal models are used to understand the pharmacokinetic behavior of a drug candidate in a whole organism, providing essential data for dose selection in human trials.

Table 4.1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t½ (h) | F (%) |

|---|---|---|---|---|---|---|

| IV | 2 | Data N/A | Data N/A | Data N/A | Data N/A | N/A |

| PO | 10 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

(Cₘₐₓ: Maximum concentration; Tₘₐₓ: Time to maximum concentration; AUC₀₋ₜ: Area under the curve; t½: Half-life; F: Bioavailability)

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing: One group receives this compound via intravenous (IV) administration (e.g., through a tail vein catheter), and another group receives it via oral gavage (PO).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Samples are centrifuged to separate plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance, and half-life. Oral bioavailability (F) is calculated by comparing the dose-normalized AUC from the PO group to the IV group.

Visualized Workflows and Pathways

Diagrams are essential for clearly communicating complex processes in drug development.

Caption: Preclinical pharmacokinetic evaluation workflow.

References

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor Antiviral Screening

Topic: "Novel HIV-1 Inhibitor" Assay Development for Antiviral Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) infection relies on the continuous discovery and development of new antiretroviral agents. These agents are crucial for overcoming the challenges of drug resistance, improving treatment tolerability, and simplifying therapeutic regimens. High-throughput screening (HTS) assays are fundamental to identifying novel HIV-1 inhibitors. This document provides a detailed guide for the development and implementation of a cell-based assay to screen for and characterize a novel HIV-1 inhibitor. The protocols and data presented are representative of a compound targeting a key stage in the viral lifecycle.

Principle of the Assay

The described assay is a cell-based, single-round infectivity assay utilizing a reporter gene to quantify HIV-1 replication. This method offers a robust and sensitive platform for screening large compound libraries. The core principle involves the use of engineered cells that, upon successful HIV-1 infection and replication, express a reporter protein such as luciferase or beta-galactosidase. The activity of the reporter is directly proportional to the level of viral replication, and a decrease in reporter signal in the presence of a test compound indicates inhibitory activity.

Data Presentation: Efficacy of a Novel HIV-1 Inhibitor

The following tables summarize the quantitative data for a representative novel HIV-1 inhibitor compared to known antiretroviral drugs across different classes.

Table 1: Antiviral Activity against Laboratory-Adapted HIV-1 Strains

| Compound Class | Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Novel Inhibitor | HIV-1 Inhibitor-9 | Reverse Transcriptase | 4.5 | >50 | >11,111 |

| NNRTI | Efavirenz | Reverse Transcriptase | 2.8 | >100 | >35,714 |

| NRTI | Zidovudine (AZT) | Reverse Transcriptase | 5.2 | >100 | >19,230 |

| Protease Inhibitor | Lopinavir | Protease | 3.7 | 25 | 6,757 |

| Integrase Inhibitor | Raltegravir | Integrase | 2.1 | >50 | >23,809 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% reduction in cell viability.

Table 2: Activity against a Panel of HIV-1 Clinical Isolates

| HIV-1 Isolate (Subtype) | Tropism | EC50 (nM) for this compound |

| 92UG037 (A) | R5 | 5.1 |

| 92BR020 (B) | X4 | 4.8 |

| 92HT599 (B) | R5 | 4.3 |

| 93IN101 (C) | R5 | 5.5 |

| 92TH014 (E) | R5/X4 | 4.9 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound (e.g., "this compound") in growth medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium only) and a "no cells" control (medium only, no cells).

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Antiviral Assay (Single-Round Infectivity Assay)

-

Seed TZM-bl cells in a 96-well, white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in growth medium.

-

On the day of infection, pre-treat the cells by adding 50 µL of the compound dilutions to the wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

-

Incubate the plate for 1 hour at 37°C.

-

Add 50 µL of HIV-1 virus stock (e.g., NL4-3 strain, at a pre-determined dilution to give a high signal-to-background ratio) to each well (except the cell control wells).

-

Incubate the plate for 48 hours at 37°C.

-

Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read the luminescence on a microplate luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value.

Visualizations

HIV-1 Replication Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting the points of intervention for different classes of antiretroviral drugs.

Caption: HIV-1 replication cycle and targets for antiretroviral drugs.

Experimental Workflow for Antiviral Screening

This diagram outlines the step-by-step workflow for the high-throughput screening of potential HIV-1 inhibitors.

Application Notes and Protocols for the Synthesis and Purification of Darunavir (HIV-1 Protease Inhibitor)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a second-generation protease inhibitor (PI) that is highly effective against the human immunodeficiency virus (HIV-1).[1][2] It is a crucial component of highly active antiretroviral therapy (HAART) and is particularly valuable for its high genetic barrier to resistance and its activity against multidrug-resistant HIV-1 strains.[1][2] Darunavir functions by selectively inhibiting the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[]

These application notes provide a detailed protocol for the chemical synthesis and purification of darunavir, intended for research and development purposes. The protocols are based on established synthetic routes described in scientific literature and patents.

Data Presentation

Table 1: Summary of a Representative Synthetic Route for Darunavir

| Step | Reaction | Key Reagents and Solvents | Typical Yield | Reference |

| 1 | Epoxide opening | (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane, Isobutylamine, 2-Propanol | - | [4][5] |

| 2 | Sulfonylation | p-Nitrobenzenesulfonyl chloride, Sodium bicarbonate | 75-78% | [5] |

| 3 | Reduction of Azide and Nitro Group | 10% Palladium on carbon, Hydrogen gas, Ethyl acetate | - | [1][5] |

| 4 | Coupling | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl derivative, Triethylamine, Methylene chloride | 60-65% (overall) | [5] |

Note: Yields can vary based on reaction scale and specific conditions.

Table 2: Analytical Characterization of Darunavir

| Technique | Expected Results | Reference |

| HPLC Purity | >99.5% | [6][7] |

| ¹H NMR | Consistent with the chemical structure of darunavir. | [1][8] |

| ¹³C NMR | Consistent with the chemical structure of darunavir. | [8][9] |

| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the mass of darunavir. | [8][9] |

| Melting Point | Approximately 86 °C | [10] |

Experimental Protocols

Protocol 1: Synthesis of Darunavir

This protocol outlines a common synthetic route to darunavir.

Materials:

-

(2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane

-

Isobutylamine

-

2-Propanol

-

p-Nitrobenzenesulfonyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol derivative (e.g., activated with N,N'-disuccinimidyl carbonate)

-

Triethylamine (Et₃N)

-

Methylene chloride (CH₂Cl₂)

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Epoxide Opening with Isobutylamine

-

In a round-bottom flask, dissolve (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane in 2-propanol.

-

Add isobutylamine to the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amino alcohol.

-

-

Step 2: Sulfonylation

-

Dissolve the crude amino alcohol from Step 1 in a suitable solvent mixture (e.g., methylene chloride and water).

-

Add an aqueous solution of sodium bicarbonate.

-

Cool the mixture in an ice bath and add p-nitrobenzenesulfonyl chloride portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding sulfonamide.[5]

-

-

Step 3: Reduction of the Nitro Group

-

Dissolve the sulfonamide from Step 2 in ethyl acetate.

-

Add 10% Pd/C catalyst to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the amine intermediate.[1][5]

-

-

Step 4: Coupling with the Bicyclic Moiety

-

Dissolve the amine intermediate from Step 3 in methylene chloride.

-

Add triethylamine to the solution.

-

Add a solution of the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivative in methylene chloride.

-

Stir the reaction at room temperature for 12 hours.[5]

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated sodium bicarbonate solution), and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude darunavir.